molecular formula C11H12N2S B2549290 [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine CAS No. 864263-36-5

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine

Cat. No.: B2549290
CAS No.: 864263-36-5
M. Wt: 204.29
InChI Key: AFFGOTFVNVMPSM-UHFFFAOYSA-N
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Description

[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthetic Approaches : Compounds with structural similarities to "[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine" have been synthesized through various methods, including condensation reactions and cycloaddition reactions, showcasing the diverse synthetic routes available for thiazole derivatives and their potential applications in developing new materials or pharmaceuticals (Shimoga et al., 2018), (Younas et al., 2014).

Antimicrobial Activities

  • Antibacterial and Antifungal Properties : Several thiazole derivatives have been evaluated for their antimicrobial properties, indicating the potential of such compounds in developing new antibacterial and antifungal agents. The structure-activity relationship studies could provide insights into optimizing the antimicrobial efficacy of thiazole-based compounds (Visagaperumal et al., 2010), (Hussein & Azeez, 2013).

Catalytic and Chemical Applications

  • Catalysis : Research on thiazole and related compounds has explored their use as ligands in catalytic reactions, suggesting potential applications in organic synthesis and industrial processes. For example, thiazole-based ligands have been employed in transfer hydrogenation reactions, highlighting their versatility and efficiency in catalysis (Karabuğa et al., 2015).

Molecular Docking and Drug Design

  • Potential Therapeutic Applications : The use of thiazole derivatives in molecular docking studies to identify potential drug candidates against diseases like COVID-19 demonstrates the relevance of thiazole compounds in drug discovery and development. These studies can guide the synthesis of novel therapeutics with improved efficacy and selectivity (Abu-Melha et al., 2022).

Photodynamic Therapy and Imaging

  • Photodynamic Therapy (PDT) : Certain thiazole derivatives have been investigated for their potential in photodynamic therapy, a treatment modality for cancer. The studies focus on their ability to generate reactive oxygen species upon light activation, indicating the potential application of thiazole compounds in therapeutic interventions and cellular imaging (Basu et al., 2014).

Safety and Hazards

“[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine” is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard . It is considered hazardous and should be handled with appropriate safety measures.

Future Directions

Thiazole derivatives, including “[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine”, continue to be of interest in various fields such as medicinal chemistry due to their diverse biological activities . Future research may focus on exploring their potential applications and improving their synthesis methods.

Properties

IUPAC Name

[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFGOTFVNVMPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 4-(2-methylthiazol-4-yl)-benzonitrile (305 mg, 1.52 mmol) in anhydrous THF (50 mL). Add a 1M solution of lithium aluminum hydride in THF (3.05 mL, 3.05 mmol). Heat the mixture overnight under reflux. Cool the reaction mixture with ice/water and work-up sequentially with EtOAc and water. Filter the mixture over Celite®. Separate the organic phase, and extract the aqueous phase with chloroform. Dry the combined organic extracts over Na2SO4, filter and concentrate to obtain the title compound as an oil (120 mg) that was used without further purification. GC-MS m/z: 204 (M+).
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305 mg
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